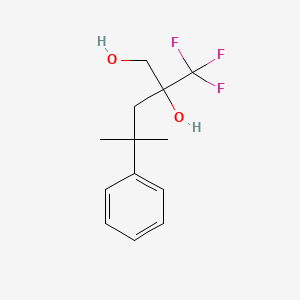
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-pentanone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is unique due to the combination of its trifluoromethyl group and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Biological Activity
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol (commonly referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure
The compound has the molecular formula C13H17F3O2 and features a trifluoromethyl group, which is known to influence its biological properties. The presence of both hydroxyl groups and a trifluoromethyl moiety contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, potentially improving membrane permeability and bioavailability of the compound in microbial systems. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Antitumor Activity
The compound's structural analogs have been studied for their antitumor properties. For instance, compounds with similar configurations have demonstrated potent in vitro activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division .
Case Studies
- Antibacterial Activity : A study explored the antibacterial effects of fluorinated compounds, revealing that modifications like the trifluoromethyl group can enhance efficacy against resistant strains of bacteria .
- Anticancer Research : In vitro assays using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that structural analogs of the compound exhibited significant cytotoxicity, suggesting a potential pathway for therapeutic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Properties
CAS No. |
611230-92-3 |
|---|---|
Molecular Formula |
C13H17F3O2 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol |
InChI |
InChI=1S/C13H17F3O2/c1-11(2,10-6-4-3-5-7-10)8-12(18,9-17)13(14,15)16/h3-7,17-18H,8-9H2,1-2H3 |
InChI Key |
GBVZSKCGAAQWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















